O-(4-(trifluoromethoxy)benzyl)hydroxylamine: Chemical Properties and Applications in Drug Design
O-(4-(trifluoromethoxy)benzyl)hydroxylamine: Chemical Properties and Applications in Drug Design
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of drug design. O-(4-(trifluoromethoxy)benzyl)hydroxylamine (Free base CAS: 535975-99-6; HCl salt CAS: 441283-40-5) is a highly specialized bifunctional reagent. It merges the exceptional nucleophilicity of an O-alkylhydroxylamine with the profound lipophilic and electronic modulating properties of a trifluoromethoxy (-OCF₃) group[1][2].
This whitepaper provides an in-depth technical analysis of the physicochemical properties, chemical reactivity, and synthetic utility of O-(4-(trifluoromethoxy)benzyl)hydroxylamine. It is designed for researchers and drug development professionals seeking to leverage this compound for the synthesis of stable oxime ethers, the generation of lipophilic scaffolds, and the optimization of pharmacokinetic profiles in targeted therapeutics.
Physicochemical Profiling and Structural Dynamics
The unique utility of O-(4-(trifluoromethoxy)benzyl)hydroxylamine stems from its two distinct functional domains: the reactive hydroxylamine moiety and the metabolically stable trifluoromethoxy-substituted aromatic ring.
The Trifluoromethoxy (-OCF₃) Group: A "Pseudo-Halogen"
The -OCF₃ group is often described as a "super-halogen" or "pseudo-halogen." It fundamentally alters the electronic properties of the aromatic ring while significantly increasing the molecule's lipophilicity[3][4].
-
Lipophilicity and Permeability: The -OCF₃ group combines the high lipophilicity of a trifluoromethyl moiety with the polarity and conformational flexibility of an oxygen atom. This allows for the precise fine-tuning of logP values, optimizing membrane permeability and oral bioavailability[3].
-
Metabolic Stability: The C–F bond is exceptionally strong (bond dissociation energy of ~485.3 kJ/mol, compared to ~414.2 kJ/mol for a C–H bond). This structural rigidity imparts high metabolic stability, shielding the aromatic ring from rapid oxidative metabolism by cytochrome P450 enzymes[3].
The Hydroxylamine (-O-NH₂) Group: The Alpha Effect
The hydroxylamine functional group exhibits enhanced nucleophilicity due to the alpha effect . The unshared pair of electrons on the adjacent oxygen atom repels the lone pair on the nitrogen, raising the energy of the highest occupied molecular orbital (HOMO). This makes the nitrogen atom exceptionally reactive toward electrophiles (such as aldehydes and ketones), allowing for rapid condensation reactions even under mild, aqueous conditions[5].
Quantitative Data Summaries
Table 1: Fundamental Chemical Identifiers
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 535975-99-6[2] | 441283-40-5[2] |
| Molecular Formula | C₈H₈F₃NO₂ | C₈H₉ClF₃NO₂ |
| Molecular Weight | 207.15 g/mol | 243.61 g/mol |
| Physical State | Liquid / Low-melting solid | Crystalline Solid |
| Primary Application | Oxime ether synthesis | Stable precursor for storage |
Table 2: Comparative Lipophilicity of Aromatic Substituents [3][6]
| Substituent | Hansch π Value (Lipophilicity Contribution) | Electronic Effect (Hammett σp ) |
| -H (Reference) | 0.00 | 0.00 |
| -CH₃ | +0.56 | -0.17 |
| -F | +0.14 | +0.06 |
| -CF₃ | +0.88 | +0.54 |
| -OCF₃ | +1.04 | +0.35 |
Synthetic Methodologies: Oxime Ether Formation
O-(4-(trifluoromethoxy)benzyl)hydroxylamine is primarily utilized to synthesize oxime ethers via condensation with carbonyl compounds. Oxime ethers are highly valued in drug discovery because they are hydrolytically far more stable than standard imines, owing to the strong N-O bond and the delocalization of electrons[5][7].
Experimental Workflow
Experimental workflow for synthesizing trifluoromethoxy-substituted oxime ethers.
Step-by-Step Protocol: Synthesis of a Target Oxime Ether
This self-validating protocol outlines the derivatization of a target ketone/aldehyde using O-(4-(trifluoromethoxy)benzyl)hydroxylamine hydrochloride to yield a lipophilic oxime ether drug candidate[5][7].
Reagents & Materials:
-
Target carbonyl compound (1.0 equivalent)
-
O-(4-(trifluoromethoxy)benzyl)hydroxylamine HCl (1.2 equivalents)
-
Sodium acetate (NaOAc) (1.5 equivalents)
-
Solvent: Ethanol/Water (4:1 v/v) or PIPES buffer (0.1 M, pH 6.5)
Step 1: Preparation of the Reagent Solution Dissolve 1.2 eq of O-(4-(trifluoromethoxy)benzyl)hydroxylamine HCl and 1.5 eq of NaOAc in the chosen solvent mixture at room temperature.
-
Causality: The hydrochloride salt is highly stable for storage but must be liberated to its free base form to act as a nucleophile. NaOAc acts as a mild base to buffer the solution to a pH of ~5-6. This specific pH is critical: it is acidic enough to protonate the target carbonyl oxygen (increasing its electrophilicity) but not acidic enough to fully protonate the hydroxylamine nitrogen (pKa ~ 6), ensuring the alpha-effect-driven nucleophilic attack proceeds rapidly.
Step 2: Condensation Reaction Add the target carbonyl compound (1.0 eq) to the buffered solution. Stir the mixture at room temperature (or 60 °C for sterically hindered ketones) for 1 to 4 hours[8].
-
Causality: The reaction is thermodynamically driven by the elimination of water and the formation of the highly stable C=N-O conjugated system.
Step 3: In-Process Validation (Self-Validating Step) Monitor the reaction via TLC or LC-MS. The disappearance of the carbonyl starting material and the emergence of a highly lipophilic product mass ( [M+H]+ corresponding to the oxime ether) confirms conversion.
-
Note on Stereochemistry: The reaction will typically yield a mixture of E and Z isomers. The E/Z ratio is highly dependent on the steric bulk of the substituents flanking the original carbonyl group and the reaction temperature[8].
Step 4: Workup and Isolation Evaporate the organic solvent under reduced pressure. Partition the aqueous residue with Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude oxime ether via flash column chromatography (Hexanes/EtOAc) to separate the E and Z isomers if required.
Applications in Biological Research and Target Intervention
The strategic addition of the O-(4-(trifluoromethoxy)benzyl) moiety is heavily utilized in the development of kinase inhibitors and enzyme modulators[1][4].
Modulating Kinase Inhibitors (e.g., p38 MAPK)
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial regulator of cellular responses to stress and inflammation. Inhibitors targeting this pathway often utilize phenyl-imidazole scaffolds. Substituting the phenyl ring with a trifluoromethoxy group significantly enhances the binding affinity of the inhibitor[4].
-
Causality of Binding: The bulky, highly lipophilic -OCF₃ group perfectly occupies deep, hydrophobic allosteric pockets within the kinase active site. The strong electronegativity of the fluorine atoms can also participate in multipolar interactions with the protein backbone, increasing the drug's residence time on the target[1][3].
p38 MAPK signaling cascade inhibition by trifluoromethoxy-substituted compounds.
Analytical Derivatization for LC/HRMS
Similar to brominated O-benzylhydroxylamines used in food toxicology and lipid peroxidation studies, O-(4-(trifluoromethoxy)benzyl)hydroxylamine can be utilized as an analytical probe[5][9]. By reacting with trace, unstable aldehydes in biological samples, it forms stable oxime ethers. The distinct isotopic and mass defect signature of the three fluorine atoms, combined with the massive shift in retention time on reverse-phase LC columns (due to the high logP of the -OCF₃ group), allows for the highly selective detection of trace carbonyl metabolites in complex biological matrices.
References
-
AccelaChem. 535975-99-6,O-[4-(Trifluoromethoxy)benzyl]hydroxylamine-AccelaChem. Available at: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
ACS Publications - Journal of Medicinal Chemistry. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Available at: [Link]
-
Taylor & Francis. Facile Oxime Ether Synthesis: Free Carbonyl Compound Derivatization by a Brominated O-Benzylhydroxylamine. Available at:[Link]
-
ACS Publications - The Journal of Organic Chemistry. Diastereoselective 6-exo Radical Cyclizations of Oxime Ethers: Total Synthesis of 7-Deoxypancratistatin. Available at:[Link]
-
Organic Syntheses. (s)-1-pyridin-3-yl-ethylamine bis hydrochloride - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. Buy O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride [smolecule.com]
- 2. 535975-99-6,O-[4-(Trifluoromethoxy)benzyl]hydroxylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
